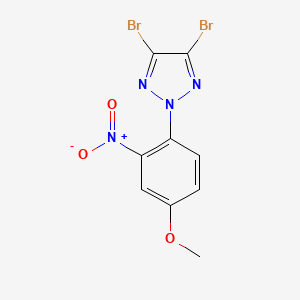
4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
The synthesis of 4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitro group is introduced via nitration reactions, often using nitric acid or a mixture of nitric and sulfuric acids.
Methoxylation: The methoxy group is introduced through methoxylation reactions, typically using methanol and a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of bromine, methoxy, and nitro groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole can be compared with other triazole derivatives, such as:
4,5-Dibromo-2-(2-nitrophenyl)-2H-1,2,3-triazole: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4,5-Dibromo-2-(4-methoxyphenyl)-2H-1,2,3-triazole:
4,5-Dibromo-2-(4-nitrophenyl)-2H-1,2,3-triazole: Lacks the methoxy group, which may alter its solubility and interaction with biological targets.
The uniqueness of this compound lies in the combination of bromine, methoxy, and nitro groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C9H6Br2N4O3 |
|---|---|
分子量 |
377.98 g/mol |
IUPAC 名称 |
4,5-dibromo-2-(4-methoxy-2-nitrophenyl)triazole |
InChI |
InChI=1S/C9H6Br2N4O3/c1-18-5-2-3-6(7(4-5)15(16)17)14-12-8(10)9(11)13-14/h2-4H,1H3 |
InChI 键 |
QQFAOLOPRLEDFK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)N2N=C(C(=N2)Br)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


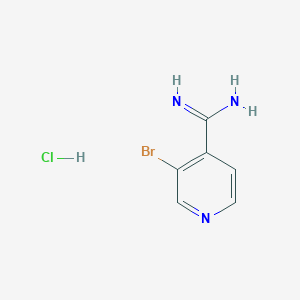
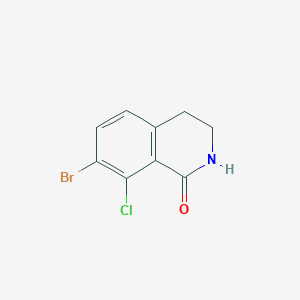
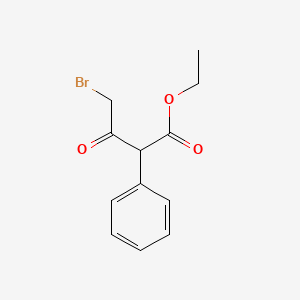
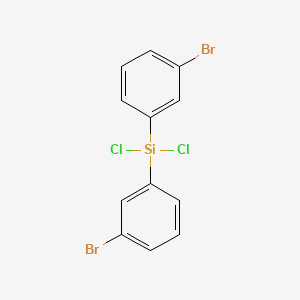
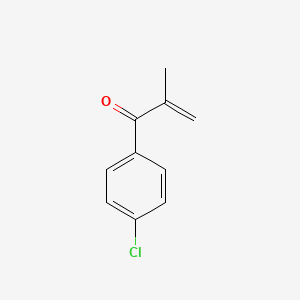
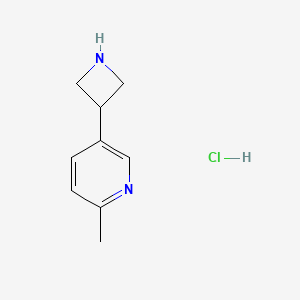
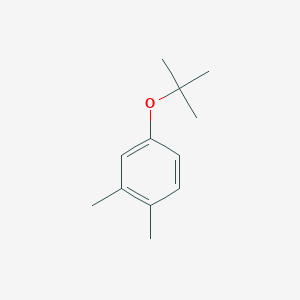
![Bis[(2-methylpropan-2-yl)oxy]diazene](/img/structure/B13695342.png)
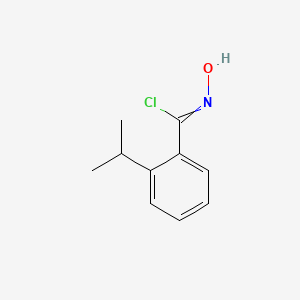
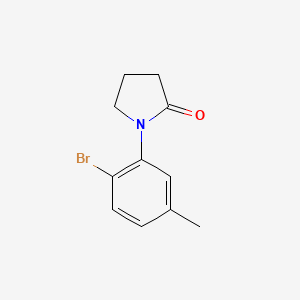
![Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13695352.png)
![4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13695365.png)
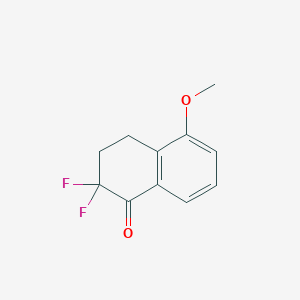
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695384.png)
